molecular formula C23H27N3O2 B2896402 1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 876889-16-6

1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2896402
CAS No.: 876889-16-6
M. Wt: 377.488
InChI Key: HUAYUHRFIFHKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoimidazole core, which is known for its biological activity, linked to a pyrrolidinone ring and a phenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzoimidazole core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-(4-(tert-Butyl)-4-methoxy-[1,1-biphenyl]-4-yl)ethenone

Uniqueness

1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one stands out due to its unique combination of a benzoimidazole core with a pyrrolidinone ring and a phenoxyethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-tert-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23(2,3)26-16-17(15-21(26)27)22-24-19-11-7-8-12-20(19)25(22)13-14-28-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAYUHRFIFHKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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